An In-Depth Technical Guide to Nε-Methacryloyl-L-lysine: Synthesis, Properties, and Biomedical Applications
An In-Depth Technical Guide to Nε-Methacryloyl-L-lysine: Synthesis, Properties, and Biomedical Applications
Introduction
In the landscape of advanced biomaterials, monomers that bridge the gap between synthetic polymer chemistry and natural biological function are of paramount importance. Nε-Methacryloyl-L-lysine is a distinguished member of this class of molecules. As a functionalized amino acid, it uniquely combines the inherent biocompatibility and chirality of L-lysine with the versatile polymerizability of a methacrylate group. This dual-character makes it a cornerstone for the development of sophisticated polymers and hydrogels tailored for the biomedical field.
The strategic placement of the methacryloyl group on the epsilon (ε) amine of the lysine side-chain is a critical design choice. This preserves the primary alpha-amino acid structure, maintaining its zwitterionic character at physiological pH and leaving a site available for further functionalization or peptide-like chemistry. The result is a monomer that can be readily polymerized into materials with pendant, reactive groups, excellent water solubility, and a structure that is recognizable and generally well-tolerated by biological systems.
This guide provides an in-depth exploration of Nε-Methacryloyl-L-lysine, from its fundamental chemical and physical properties to its synthesis and polymerization. We will delve into the causality behind the chosen synthetic strategies and conclude by examining its field-proven applications in high-value research areas such as tissue engineering and controlled drug delivery, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the monomer's properties is essential for its effective application. The structure dictates its reactivity, solubility, and the ultimate characteristics of the resulting polymers.
Chemical Structure
Nε-Methacryloyl-L-lysine (CAS No. 45158-94-9) is an α-amino acid derivative. Its structure features:
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An L-lysine backbone: This provides a chiral center, a primary α-amino group, and a carboxylic acid group, which can exist in various protonation states depending on the pH.
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A Methacrylamide side-chain: The terminal ε-amino group of the lysine side-chain is converted to a methacrylamide via reaction with a methacrylic acid derivative. This group contains a polymerizable carbon-carbon double bond, which is the key to its utility as a monomer.
The presence of both acidic (carboxylic acid) and basic (α-amino) groups makes the monomer zwitterionic over a wide pH range, a property that is conferred to its corresponding polymer, Poly(ε-N-methacryloyl-l-lysine) (PMALys)[1][2]. This zwitterionic nature contributes significantly to the high water solubility and biocompatibility of the derived materials.
Physicochemical Properties
The key physical and chemical properties of Nε-Methacryloyl-L-lysine are summarized in the table below for easy reference. These data are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Synonyms | N6-methacryloyl-L-lysine, Ne-Methacryloyl-L-lysine | [3] |
| Molecular Formula | C10H18N2O3 | [3][4][5] |
| Molecular Weight | 214.26 g/mol | [3][5] |
| Appearance | White to off-white powder | [6][7] |
| Boiling Point | 455.5 °C at 760 mmHg | [3] |
| Density | 1.109 g/cm³ | [3] |
| Flash Point | 229.3 °C | [3] |
| Storage Conditions | Room temperature or 2-8 °C | [4][6] |
Note: Storage conditions may vary by supplier and purity grade. For long-term stability, refrigeration at 2-8 °C is recommended.
Spectroscopic Characterization
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¹H NMR (in D₂O):
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Vinyl Protons: Two distinct signals between 5.0 and 6.0 ppm, corresponding to the two protons on the double bond of the methacrylate group.
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α-Proton: A triplet around 3.7 ppm, corresponding to the proton on the chiral α-carbon.
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Methyl Protons: A singlet around 1.8 ppm, from the methyl group attached to the double bond.
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Lysine Side-Chain Protons: A series of multiplets between 1.4 and 3.2 ppm from the methylene groups of the lysine side-chain. The successful functionalization of the ε-amino group is confirmed by the shift of the adjacent methylene protons.
-
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FTIR (as KBr pellet or ATR):
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Amide I Band: A strong absorption peak around 1650 cm⁻¹, characteristic of the C=O stretch in the newly formed amide bond.
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C=C Stretch: An absorption peak around 1630 cm⁻¹, indicating the presence of the vinyl group.
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N-H Bending: A peak around 1540 cm⁻¹ (Amide II).
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O-H and N-H Stretching: A broad band in the region of 3000-3500 cm⁻¹, corresponding to the carboxylic acid and α-amino groups.
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Part 2: Synthesis and Polymerization
The translation of the monomer's properties into a functional material is achieved through its synthesis and subsequent polymerization. The methodologies described here are designed for reproducibility and control over the final product.
Synthesis of Nε-Methacryloyl-L-lysine Monomer
The core challenge in synthesizing this monomer is the selective acylation of the ε-amino group, which is less reactive than the α-amino group, without affecting the α-amino and carboxyl functionalities. The most robust and widely cited method employs a copper(II) chelate to temporarily protect the α-amino and carboxyl groups.
Causality of the Experimental Design:
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Copper(II) Chelation: L-lysine readily forms a stable chelate with Cu²⁺ ions, involving the α-amino and carboxyl groups. This complex sterically hinders these sites, leaving the ε-amino group on the flexible side-chain as the primary site for reaction.
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Reaction with Methacryloyl Chloride: Once the protection is in place, the ε-amino group can react with methacryloyl chloride (or methacrylic anhydride) in a standard nucleophilic acyl substitution reaction to form the desired methacrylamide.
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Copper Removal: The copper must be removed to yield the pure, metal-free monomer. This is typically achieved by precipitation of an insoluble copper salt (e.g., copper oxalate) or by using a strong chelating agent like Chelex 100 resin[1].
Caption: Workflow for the synthesis of Nε-Methacryloyl-L-lysine.
Self-Validating Experimental Protocol: Monomer Synthesis
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Complex Formation: Dissolve L-lysine in deionized water. Separately, prepare a solution of copper(II) sulfate. Slowly add the copper sulfate solution to the lysine solution with stirring. Adjust the pH to ~9 with NaOH to facilitate the formation of the deep blue copper-lysine chelate.
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Acylation Reaction: Cool the chelate solution in an ice bath. Slowly add methacryloyl chloride dropwise while vigorously stirring and maintaining the pH at ~9 by the concurrent addition of NaOH solution. The reaction progress can be monitored by TLC.
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Copper Removal & Purification: To the resulting light blue suspension, add a solution of sodium oxalate. Stir the mixture for several hours (or days) to allow for the complete precipitation of the less soluble copper oxalate[1].
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Isolation: Centrifuge the mixture to pellet the insoluble copper salt. Decant the supernatant containing the monomer.
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Final Purification: The supernatant can be further purified by column chromatography or recrystallization to yield the final white, solid product. The purity should be validated by NMR and mass spectrometry.
Free Radical Polymerization
Nε-Methacryloyl-L-lysine can be polymerized using standard free-radical polymerization techniques to form Poly(ε-N-methacryloyl-l-lysine) (PMALys). The choice of initiator and solvent is critical for controlling the polymer's molecular weight and properties.
Caption: Schematic of free-radical polymerization of the monomer.
Self-Validating Experimental Protocol: Polymer Synthesis This protocol is adapted from established literature for synthesizing water-soluble PMALys[1].
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Reaction Setup: Dissolve Nε-Methacryloyl-L-lysine monomer (e.g., 2.3 mmol) in 8 mL of deionized water in a Schlenk flask. In a separate vial, dissolve the initiator, 4,4'-Azobis(4-cyanovaleric acid) (e.g., 0.4 mol% with respect to monomer).
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Degassing: Add the initiator solution to the monomer solution. Subject the flask to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.
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Polymerization: Place the sealed flask in an oil bath preheated to 65 °C and allow the reaction to proceed for an extended period (e.g., 24-72 hours) under stirring.
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Purification: After polymerization, dilute the viscous reaction mixture with water. Purify the polymer by dialysis against deionized water for several days using a membrane with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove unreacted monomer and initiator fragments.
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Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain a white, fluffy solid.
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Validation: Characterize the resulting polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm its structure using ¹H NMR.
Part 3: Advanced Applications in Biomedical Research
The true value of PMALys lies in its application. The polymer's unique combination of a polypeptide backbone and tunable physical properties makes it a powerful tool in regenerative medicine and pharmacology.
Hydrogels for Tissue Engineering
Hydrogels are water-swollen polymer networks that structurally and chemically mimic the native extracellular matrix (ECM)[8][9]. PMALys is an ideal candidate for forming such hydrogels.
Mechanism of Action:
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Biocompatibility & Bioactivity: The lysine-based structure provides excellent biocompatibility. The pendant amino and carboxyl groups can mimic the charged residues found in ECM proteins, promoting cell adhesion and proliferation[4][9].
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Tunable Crosslinking: The methacrylate groups allow for covalent crosslinking via photopolymerization, creating stable, durable hydrogels. The mechanical properties (e.g., stiffness, pore size) can be precisely tuned by varying the monomer concentration and crosslinking density, which is crucial for directing cell fate[8][10]. This principle is extensively used in the well-known GelMA systems, where methacryloyl groups are attached to the lysine residues of gelatin[10][11][12].
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Water Retention: The zwitterionic and hydrophilic nature of the polymer allows the hydrogel to retain large amounts of water, ensuring a suitable environment for nutrient transport and cell encapsulation.
Platforms for Drug Delivery
The chemical functionality of PMALys makes it a versatile platform for advanced drug delivery systems[4][13].
Drug Delivery Strategies:
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Covalent Conjugation: Therapeutic agents can be covalently attached to the polymer. The α-amino groups on each monomer unit serve as readily available handles for conjugation, allowing for the creation of polymer-drug conjugates with high payloads[1][6]. This is particularly useful for targeted therapies.
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Hydrogel Encapsulation: Drugs can be physically encapsulated within a crosslinked PMALys hydrogel network. The release of the drug is then controlled by diffusion through the hydrogel mesh, which can be tuned by altering the crosslinking density[11][14]. The degradation of the hydrogel can also be engineered to trigger drug release.
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Stimuli-Responsive Systems: By copolymerizing Nε-Methacryloyl-L-lysine with stimuli-responsive monomers, "intelligent" hydrogels can be created that release their payload in response to specific triggers like a change in pH or temperature, which is characteristic of a tumor microenvironment or inflamed tissue[13][14].
Caption: Drug delivery strategies using PMALys-based materials.
Conclusion
Nε-Methacryloyl-L-lysine is more than just a monomer; it is a sophisticated building block for creating the next generation of biomaterials. Its design thoughtfully incorporates biological recognition through its amino acid core and synthetic versatility through its polymerizable methacrylate group. The ability to synthesize polymers and hydrogels with precisely controlled properties has positioned it as a critical material for researchers in tissue engineering, drug delivery, and regenerative medicine. As the demand for biocompatible and functional materials continues to grow, the importance and application of Nε-Methacryloyl-L-lysine in developing innovative therapeutic and diagnostic solutions are set to expand even further.
References
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iChemical. (n.d.). N6-methacryloyl-L-lysine, CAS No. 45158-94-9. iChemical. Retrieved from [Link]
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Schulte, V. A., et al. (2013). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules, 46(21), 8643–8654. American Chemical Society (ACS). Retrieved from [Link]
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Pena, B., L-M., et al. (2018). Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair. Trends in Biotechnology, 36(6), 565-577. Retrieved from [Link]
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Zhu, M., et al. (2021). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers in Materials, 8. Retrieved from [Link]
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Ghorbani, F., et al. (2022). Gelatin Methacryloyl Hydrogels for Musculoskeletal Tissue Regeneration. Bioengineering, 9(7), 329. Retrieved from [Link]
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Nagaoka, S., et al. (2001). Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure. Journal of Applied Polymer Science, 82(10), 2419-2425. Retrieved from [Link]
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Zhu, Y., et al. (2019). Zwitterionic poly(lysine methacrylate) brush as an effective carrier for drug delivery. Journal of Materials Chemistry B, 7(28), 4443-4457. Retrieved from [Link]
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He, X., et al. (2014). ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization. Polymer Chemistry, 5(21), 6342-6350. Royal Society of Chemistry (RSC). Retrieved from [Link]
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Deming, T. J., & Schlaad, H. (Eds.). (2012). Poly(l-lysine)-Based Copolymers: Synthetic Strategies and Biomedical Applications. In Polypeptide Materials: Synthesis, Analysis, and Applications. Wiley. Retrieved from [Link]
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Vigata, M., et al. (2020). Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. Pharmaceutics, 12(10), 957. Retrieved from [Link]
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Ghorbani, F., et al. (2022). Gelatin Methacryloyl Hydrogels for Musculoskeletal Tissue Regeneration. MDPI. Retrieved from [Link]
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Hossain, K. M. Z., et al. (2023). L-Lysine-Modified pNIPAm-co-GMA Copolymer Hydrogel for pH- and Temperature-Responsive Drug Delivery and Fluorescence Imaging Applications. Gels, 9(5), 365. Retrieved from [Link]
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